2-Methylglutaric acid
Overview
Description
2-Methylglutaric acid is not directly discussed in the provided papers; however, its structural analogs and related compounds are extensively studied. For instance, 3-methylglutaric acid (3MGA) is mentioned as a metabolite that accumulates in various organic acidemias and is associated with neurodegeneration in metabolic acidurias . Similarly, (E)-2-methylglutaconic acid is identified as a metabolite in patients with certain metabolic disorders . These studies suggest that 2-methylglutaric acid may also be of interest in the context of metabolic pathways and diseases.
Synthesis Analysis
The synthesis of related compounds provides insight into potential synthetic routes for 2-methylglutaric acid. For example, the asymmetric synthesis of (2S,3S)-3-methyl- and (2S,3S)-3-trifluoromethylpyroglutamic acids involves Michael addition reactions and subsequent treatments to yield the target compounds . Another study describes the enzymatic synthesis of 4-methylglutamic acid diastereoisomers from 2-keto-(R,S)-4-methylglutaric acid . These methods could potentially be adapted for the synthesis of 2-methylglutaric acid isomers.
Molecular Structure Analysis
The molecular structure of 2-methylglutaric acid can be inferred from its analogs. For instance, the conformational study of 2-methylglutamic acid in water by NMR and molecular modeling reveals preferred solution conformations and structural differences that may influence biological activity . This suggests that the molecular structure of 2-methylglutaric acid could also be studied using similar techniques to understand its properties and interactions.
Chemical Reactions Analysis
The chemical reactions involving related compounds provide insights into the reactivity of 2-methylglutaric acid. For example, the catalytic reduction of a related compound yields various methylglutamic acids, and ozonolysis followed by oxidation produces hydroxyaspartic acid . These reactions indicate that 2-methylglutaric acid could undergo similar transformations, which could be relevant in metabolic pathways or synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methylglutaric acid can be hypothesized based on related compounds. The identification of (E)-2-methylglutaconic acid and its analysis by gas chromatography suggests that 2-methylglutaric acid could also be analyzed using similar techniques . The study of 3-methylglutaconyl-coenzyme A hydratase deficiency, which involves the metabolism of 3-methylglutaconic acid, indicates that enzymes may play a role in the metabolism of 2-methylglutaric acid as well . Additionally, the effects of 3MGA on oxidative stress and mitochondrial function in rat brain synaptosomes suggest that 2-methylglutaric acid could have similar effects and properties .
Scientific Research Applications
Metabolic Disorders and Biochemical Pathways :
- 2-Methylglutaric acid and its derivatives, like 3-methylglutaric acid, are often studied in the context of metabolic disorders. This includes research on 3-methylglutaconic aciduria, a disorder characterized by urinary excretion of 3-methylglutaconic and 3-methylglutaric acids, and its association with various clinical syndromes (Gibson et al., 1991).
- A new case of 3-methylglutaconyl-coenzyme-A hydratase deficiency, a metabolic disorder, was studied, which also involves the increased urinary excretion of 3-methylglutaric acid (Gibson et al., 1992).
Chemical Synthesis and Plasticizer Applications :
- The compound has been used in the synthesis of other chemicals. For instance, 2-amino-2-methylglutaric acid was synthesized from levulinic acid, which upon dehydration yields 2-methyl-5-oxopyrrolidine-2-carboxylic acid. Some esters of this compound were tested as plasticizers, indicating potential industrial applications (Takenishi & Simamura, 1954).
Neurological and Mitochondrial Research :
- Research has linked 3-methylglutaric acid with mitochondrial function and oxidative stress in neurological contexts. One study explored the effects of 3-methylglutaric acid on rat brain synaptosomes, suggesting converging mechanisms for neurodegeneration in metabolic acidurias (Colín-González et al., 2016).
- Another study focused on 3-methylglutaric acid's impact on redox status, mitochondrial biogenesis, and neural injury in the developing rat brain, providing insights into its role in neurological dysfunction (da Rosa-Junior et al., 2019).
Radiation Chemistry :
- 2,4-Dimethylglutaric acid, a related compound, has been used in studies exploring the reaction of radiolytically generated hydroxyl radicals, contributing to our understanding of radiation chemistry and material science (Ulański et al., 1996).
Pharmacological Applications :
- In pharmacology, derivatives of methylglutaric acid have been synthesized for potential use as ligands for glutamate receptors, which are significant in neuropharmacology (Gu et al., 1995).
Safety And Hazards
properties
IUPAC Name |
2-methylpentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c1-4(6(9)10)2-3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYCMVICBNBXNA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4021632 | |
Record name | 2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
908 mg/mL | |
Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
2-Methylglutaric acid | |
CAS RN |
617-62-9, 18069-17-5 | |
Record name | 2-Methylglutaric acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=617-62-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Methyleneglutaric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617629 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-METHYLGLUTARIC ACID | |
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Record name | 2-Methylpentanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4021632 | |
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Record name | 2-methylglutaric acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.566 | |
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Record name | 2-Methylglutaric Acid | |
Source | European Chemicals Agency (ECHA) | |
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Record name | 2-METHYLGLUTARIC ACID, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6769P7A6Y | |
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Record name | 2-Methylglutaric acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000422 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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